molecular formula C7H8N4O B8463678 2-Amino-3-cyano-5-methoxymethylpyrazine CAS No. 40127-92-2

2-Amino-3-cyano-5-methoxymethylpyrazine

Cat. No.: B8463678
CAS No.: 40127-92-2
M. Wt: 164.16 g/mol
InChI Key: PZGWUZUJYKDJGA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The IUPAC name for this compound is 3-amino-6-(methoxymethyl)pyrazine-2-carbonitrile , reflecting its substitution pattern on the pyrazine ring. Key identifiers include:

Property Value Source
Molecular Formula $$ C7H8N_4O $$
Molecular Weight 164.16 g/mol
SMILES COCC1=CN=C(C(=N1)C#N)N
InChIKey PZGWUZUJYKDJGA-UHFFFAOYSA-N
CAS Registry Number 40127-92-2

The pyrazine core adopts a planar conformation, with the methoxymethyl group introducing steric bulk at position 5. The amino and cyano groups at positions 2 and 3 create a polarized electronic environment, facilitating interactions in biological systems.

Historical Context of Pyrazine Derivatives in Heterocyclic Chemistry

Pyrazines, first isolated in the 19th century, gained prominence through the Maillard reaction, which produces flavor compounds in cooked foods. Modern synthetic methods, such as condensation reactions and metal-catalyzed cross-couplings, have expanded their utility in drug discovery. For example:

  • Condensation routes : Early pyrazine syntheses relied on dimerization of α-aminoketones, but contemporary approaches use cyclization of diamines with carbonyl compounds.
  • Functionalization strategies : The introduction of electron-withdrawing groups (e.g., cyano) and alkoxy chains (e.g., methoxymethyl) enhances pyrazines' reactivity and bioavailability.

This compound represents a hybrid structure combining traditional heterocyclic motifs with modern functional group engineering.

Significance of Functional Group Arrangement in Applications

The compound’s functional groups confer dual utility in biological and material sciences:

  • Amino group : Participates in hydrogen bonding with enzyme active sites, making it a candidate for kinase inhibitors.
  • Cyano group : Serves as a leaving group in nucleophilic substitution reactions, enabling derivatization into amides or carboxylic acids.
  • Methoxymethyl group : Improves solubility in polar solvents, critical for formulation in drug delivery systems.

Comparative analysis with related pyrazines highlights its unique properties:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound $$ C7H8N_4O $$

Properties

CAS No.

40127-92-2

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-amino-6-(methoxymethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C7H8N4O/c1-12-4-5-3-10-7(9)6(2-8)11-5/h3H,4H2,1H3,(H2,9,10)

InChI Key

PZGWUZUJYKDJGA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C(=N1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Amino-3-cyano-5-methoxymethylpyrazine with structurally related pyrazine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-NH₂, 3-CN, 5-CH₂OCH₃ C₇H₉N₅O 195.18 Pteridine precursor; high solubility in polar solvents
5-Bromo-3-methoxypyrazin-2-amine 2-NH₂, 3-OCH₃, 5-Br C₅H₆BrN₃O 204.02 Halogenated analog; used in cross-coupling reactions
2-Amino-5-chloro-3-methoxypyrazine 2-NH₂, 3-OCH₃, 5-Cl C₅H₆ClN₃O 159.57 Antimalarial intermediate; moderate reactivity
3-Chloro-5-methylpyrazin-2-amine 2-NH₂, 3-Cl, 5-CH₃ C₅H₆ClN₃ 143.57 Pharmaceutical intermediate (e.g., kinase inhibitors)
2-Methoxy-3-methylpyrazine 2-OCH₃, 3-CH₃ C₆H₈N₂O 124.14 Flavoring agent (nutty/roasted aroma)
3-Benzyloxypyrazin-2-amine 2-NH₂, 3-OCH₂C₆H₅ C₁₁H₁₁N₃O 201.23 Antimicrobial studies; limited solubility

Key Differences and Trends

Reactivity: The cyano group in this compound enhances electrophilicity at position 3, enabling nucleophilic substitutions (e.g., with amines or thiols) . In contrast, halogenated analogs like 5-Bromo-3-methoxypyrazin-2-amine undergo Suzuki-Miyaura couplings . Methoxymethyl vs. Halogen/Methyl Groups: The methoxymethyl substituent improves solubility in organic solvents (e.g., THF, DMSO) compared to hydrophobic methyl or halogen groups .

Biological Activity: Compounds with chloro substituents (e.g., 2-Amino-5-chloro-3-methoxypyrazine) exhibit antimalarial activity, while methyl groups (e.g., 3-Chloro-5-methylpyrazin-2-amine) are common in kinase inhibitors . The methoxymethyl group in the target compound is pivotal for pteridine biosynthesis, as it allows selective deoxygenation and side-chain elongation .

Synthetic Utility: this compound is synthesized via deoxygenation of its 1-oxide form, a milder process compared to the harsh conditions required for deoxygenating 6-chloromethylpyrazine oxides . Analogous compounds like ethyl 5-aminopyrazine-2-carboxylate (CAS: 54013-06-8) are synthesized via esterification, emphasizing the role of carboxyl groups in prodrug design .

Q & A

Q. What are the established synthetic routes for 2-amino-3-cyano-5-methoxymethylpyrazine, and how are reaction conditions optimized?

The compound is synthesized via a multi-step pathway starting from intermediates such as 2-amino-3-cyano-5-chloromethylpyrazine 1-oxide (2). A key step involves refluxing intermediate 2 in methanol for 48 hours to introduce the methoxymethyl group (yield: 76%) . Deoxygenation with phosphorus trichloride in tetrahydrofuran further converts the oxide to the final product (yield: 59%) . Optimization requires precise control of temperature (reflux), solvent polarity, and reaction time.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : Characterizes substituent positions (e.g., δ 3.28 for OCH₃, δ 8.20 for pyrazine protons) .
  • IR spectroscopy : Identifies functional groups (e.g., 2220 cm⁻¹ for CN, 3400-3200 cm⁻¹ for NH₂) .
  • HPLC : Monitors reaction progress and purity (>95% purity typically required for pharmacological studies) .

Q. How do the functional groups (cyano, amino, methoxymethyl) influence chemical reactivity?

  • The cyano group enables nucleophilic additions or reductions to form amines.
  • The amino group participates in condensation reactions (e.g., with carbonyl compounds).
  • The methoxymethyl group enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the methoxymethyl position?

The chloromethyl intermediate (2 ) undergoes nucleophilic displacement due to the electrophilic nature of the chlorinated carbon. Methanol acts as a nucleophile under reflux, with the reaction favoring SN2 mechanisms due to minimal steric hindrance . Steric effects from adjacent substituents (e.g., cyano groups) may slow competing pathways .

Q. How can computational modeling predict the compound’s reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the LUMO of the cyano group suggests susceptibility to nucleophilic attack, while the HOMO of the amino group highlights its role as an electron donor .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields for deoxygenation of 3 to 5 vary (59% in vs. 65–70% in other studies). Discrepancies may arise from impurities in phosphorus trichloride or incomplete reaction monitoring. Reproducibility requires strict control of reagent purity and real-time HPLC tracking .

Q. What strategies optimize scalability while minimizing side reactions?

  • Solvent choice : Tetrahydrofuran (THF) improves homogeneity during deoxygenation .
  • Catalyst screening : Transition metals (e.g., Pd/C) may accelerate substitutions but risk cyano group reduction.
  • Temperature gradients : Gradual heating prevents exothermic side reactions (e.g., polymerization of intermediates) .

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